molecular formula C24H21ClNP B1589382 Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride CAS No. 38700-15-1

Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride

Cat. No.: B1589382
CAS No.: 38700-15-1
M. Wt: 389.9 g/mol
InChI Key: IUNXOGIHFLDANL-UHFFFAOYSA-M
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Description

Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride is a chemical compound with the molecular formula C24H21ClNP. It is a phosphonium salt where the phosphorus atom is bonded to three phenyl groups and one 2-pyridinylmethyl group. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonium, triphenyl(2-pyridinylmethyl)-, chloride typically involves the reaction of triphenylphosphine with 2-pyridylmethyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the phosphonium salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation reactions can produce phosphine oxides.

Scientific Research Applications

Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the triphenylphosphonium and 2-pyridinylmethyl groups. This combination imparts distinct chemical properties, making it useful in specific applications where other phosphonium salts may not be as effective .

Properties

IUPAC Name

triphenyl(pyridin-2-ylmethyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NP.ClH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;/h1-19H,20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNXOGIHFLDANL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453659
Record name Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38700-15-1
Record name Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-(chloromethyl)pyridine hydrochloride (8.0 g, 48.8 mmol) in water (20 mL) was added K2CO3 (6.74 g, 48.7 mmol) portionwise. The resulting mixture was extracted four times with diethyl ether. The extracts were combined and washed twice with brine, dried and concentrated. The residue (5.78 g, 45.3 mmol) was dissolved in 1,4-dioxane (19 mL) and Ph3P (11.89 g, 45.3 mmol) was added. The mixture was heated at 110° C. overnight and then cooled to ambient temperature. The solid product was filtered, washed with ether, and dried under vacuum to give (2-pyridylmethyl)triphenylphosphonium chloride (15.78 g, 83%) as a pale solid.
Quantity
8 g
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reactant
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6.74 g
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20 mL
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residue
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5.78 g
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reactant
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19 mL
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solvent
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11.89 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Picolyl chloride (7.4 g, 58 mmol) (from the hydrochloride) and triphenyl phosphine (16.7 g, 64 mmol) in toluene (100 ml) were heated at reflux for 18 hours. The reaction mixture was cooled in an ice-bath, the precipitated product filtered off and washed with toluene to yield the dried product.
Quantity
7.4 g
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reactant
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0 (± 1) mol
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16.7 g
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reactant
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100 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 60 parts by volume of DMF, 6.4 parts of 2-picolyl chloride and 13.2 parts of triphenylphosphine is stirred at 100° C. under nitrogen for 4 hours. The crystals which have precipitated are filtered off with suction, washed with petroleum ether and dried. 12 parts=59% of theory of triphenyl-2-picolylphosphonium chloride are obtained.
[Compound]
Name
60
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride
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Reactant of Route 6
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